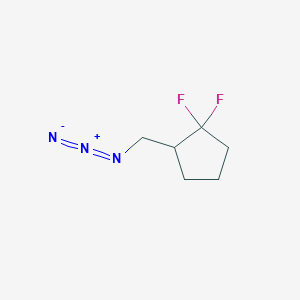
2-(Azidomethyl)-1,1-difluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of an azido group (-N3) attached to a cyclopentane ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,1-difluorocyclopentane typically involves the introduction of the azido group to a cyclopentane derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion (N3-). The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper(I) Catalysts: For cycloaddition reactions to form triazoles.
Reducing Agents: Such as hydrogen gas or hydrides for reduction reactions.
Solvents: Such as DMF or acetonitrile to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions include triazoles, amines, and other substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Azidomethyl)-1,1-difluorocyclopentane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-1,1-difluorocyclopentane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity is harnessed in various applications, including the synthesis of complex molecules and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azidomethyl)-1,1-difluorocyclopentane include other azido-substituted cyclopentanes and difluorinated cyclopentane derivatives. Examples include:
- 2-(Azidomethyl)cyclopentane
- 1,1-Difluorocyclopentane
- 2-(Azidomethyl)-1,1-difluorocyclohexane
Uniqueness
The uniqueness of this compound lies in the combination of the azido group and the difluorinated cyclopentane ring. This combination imparts distinct chemical reactivity and stability, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-(azidomethyl)-1,1-difluorocyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)3-1-2-5(6)4-10-11-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPPXNQEVQIMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
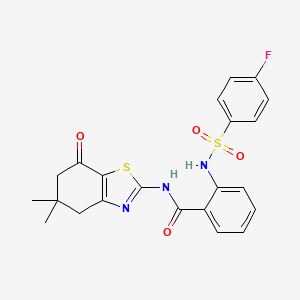
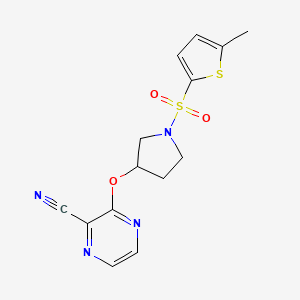
![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)
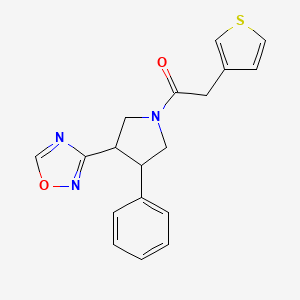
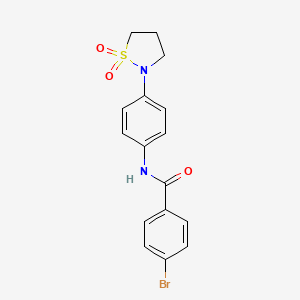
![3-Fluoro-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2682038.png)
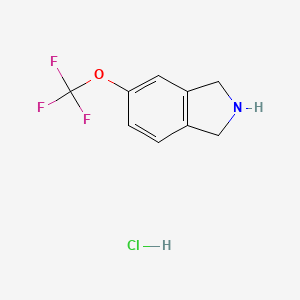
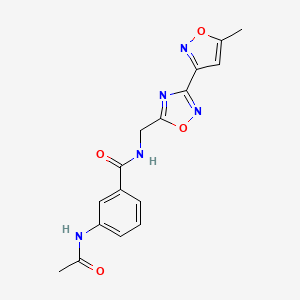
![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)
![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)
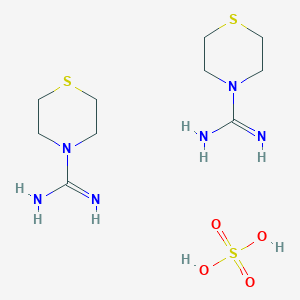
![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682051.png)
